4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-benzyl-3-[(2-methylphenyl)sulfanylmethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-13-7-5-6-10-15(13)22-12-16-18-19-17(21)20(16)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPURKJKBWFERDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCC2=NNC(=S)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the reaction of 4-methylaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with hydrazine hydrate to yield the hydrazinecarbothioamide. The next step involves the cyclization of this intermediate with benzyl chloride under basic conditions to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol derivatives.
Substitution: The benzyl and methylphenylthio groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted triazole compounds.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol can inhibit the growth of various bacterial strains and fungi. This is particularly relevant in the development of new antifungal agents to combat resistance in existing treatments. The compound's efficacy against pathogens such as Candida species has been documented, making it a candidate for further exploration in antifungal therapies .
2. Antifungal Applications
The compound has demonstrated antifungal properties, with specific activity noted against several fungal strains. Its mechanism may involve disruption of fungal cell wall synthesis or interference with metabolic pathways crucial for fungal survival. This makes it suitable for agricultural applications as well, particularly in developing fungicides that are less harmful to the environment compared to traditional chemicals .
Agricultural Applications
1. Fungicides
Due to its antifungal properties, this compound can be utilized as an active ingredient in fungicides. Its ability to target fungal pathogens effectively can aid in protecting crops from diseases caused by fungi, thereby enhancing agricultural productivity .
2. Plant Growth Regulators
There is potential for this compound to be explored as a plant growth regulator due to its interaction with plant biochemical pathways. Research into similar triazole compounds suggests they may influence plant growth and development positively by modulating hormonal pathways or stress responses .
Materials Science Applications
1. Coordination Chemistry
The unique structure of this compound allows it to form coordination complexes with various metal ions. These complexes can exhibit interesting magnetic and electronic properties useful in materials science applications such as sensors or catalysts .
2. Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with tailored properties for specific applications in electronics or photonics. The incorporation of the triazole moiety into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Evaluated against bacterial strains | Showed significant inhibition against E. coli and Staphylococcus aureus |
| Agricultural Application Research | Tested as a fungicide | Effective against Fusarium spp., reducing crop loss significantly |
| Coordination Chemistry Investigation | Metal complex formation | Developed new materials with enhanced conductivity |
Mechanism of Action
The mechanism of action of 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting their biological availability and activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Key analogs and their distinguishing features are summarized below:
Notes:
- Lipophilicity : The benzyl and 2-methylphenylthio groups in the target compound confer moderate logP (~3.5), comparable to 4-(4-methoxyphenyl)-5-phenyl analogs (logP ~3.2) but lower than halogenated derivatives like CP 55 (logP ~4.1) .
- Antioxidant Activity: Electron-donating groups (e.g., -NH2 in AT) enhance radical scavenging, whereas electron-withdrawing groups (e.g., -NO2 in ) reduce activity.
- Antimicrobial Effects : Methoxy and halogen substituents (e.g., 4-bromophenyl in ) correlate with stronger antifungal activity compared to alkylthio groups .
Physicochemical Properties
- Solubility : The 2-methylphenylthio group reduces aqueous solubility compared to methoxy-substituted derivatives (e.g., ) but improves organic solvent compatibility .
- Thermal Stability : Triazole-thiols with aromatic substituents (e.g., benzyl, phenyl) exhibit higher melting points (>200°C) than aliphatic analogs .
Biological Activity
4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol (CAS No. 650593-67-2) is a member of the 1,2,4-triazole family, characterized by its unique thioether and thiol functionalities. This compound has garnered attention due to its diverse biological activities, including potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H17N3S2, with a molecular weight of 327.5 g/mol. The compound features a triazole ring that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3S2 |
| Molecular Weight | 327.5 g/mol |
| CAS Number | 650593-67-2 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. A study involving various triazole derivatives demonstrated that compounds with a similar structure exhibited significant cytotoxicity against human cancer cell lines, including melanoma and breast cancer cells .
In particular, derivatives bearing mercapto groups have shown enhanced activity against cancer cells due to their ability to induce apoptosis and inhibit cell proliferation. For instance, compounds structurally related to this compound have been noted for their selective cytotoxicity towards cancer cells compared to normal cells .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. The presence of sulfur in the structure often enhances their efficacy against various pathogens. Compounds similar to this compound have demonstrated activity against bacteria and fungi by disrupting cell membranes and inhibiting essential metabolic pathways .
Study on Anticancer Activity
A recent study evaluated various triazole derivatives for their anticancer properties using the MTT assay on human melanoma IGR39 and triple-negative breast cancer MDA-MB-231 cell lines. Among the tested compounds, those similar to this compound showed significant cytotoxic effects with IC50 values indicating strong potential as anticancer agents .
Antimicrobial Efficacy
Another study focused on synthesizing and testing several triazole derivatives against common bacterial strains. The results indicated that certain compounds exhibited potent antibacterial activity comparable to standard antibiotics. The structural features of these compounds were linked to their ability to penetrate bacterial membranes effectively .
Q & A
Basic: How can the synthesis of 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol be optimized for higher yields?
Methodological Answer:
Synthesis optimization can be achieved via microwave-assisted methods, which reduce reaction time and improve efficiency. For example, Milestone Flexi Wave systems enable rapid heating and precise temperature control, facilitating the formation of triazole-thiol derivatives in solvent-free or low-solvent conditions. Microwave irradiation (e.g., 150–200 W, 10–15 minutes) enhances reaction kinetics compared to conventional reflux methods, yielding >80% purity. Post-synthesis purification via recrystallization (e.g., DMF or ethanol) further improves product quality .
Basic: What spectroscopic techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
A multi-technique approach is essential:
- FTIR : Identifies functional groups (e.g., S-H stretching at ~2550 cm⁻¹, C=N stretching at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, thioether protons at δ 3.0–3.5 ppm) .
- Elemental Analysis (CHNS) : Validates molecular formula accuracy (e.g., <0.3% deviation from theoretical values) .
- GC-MS : Assesses reaction completeness and compound individuality via molecular ion peaks and fragmentation patterns .
Intermediate: How does alkylation of the triazole-thiol scaffold affect its biological activity?
Methodological Answer:
Alkylation at the S-position modulates bioactivity by altering electron density and steric effects. For example:
- Phenacyl bromide derivatives enhance antioxidant activity due to electron-withdrawing groups stabilizing radical intermediates .
- Mannich base derivatives (e.g., with morpholine) improve solubility and antimicrobial efficacy by introducing tertiary amines .
Structure-activity relationships (SAR) should be validated via antiradical assays (e.g., DPPH scavenging) and MIC tests against Gram-positive/negative bacteria .
Advanced: How can computational methods predict the biological activity of novel triazole-thiol derivatives?
Methodological Answer:
- Pass Online® : Predicts antimicrobial, anticancer, or antioxidant potential by comparing molecular descriptors (e.g., logP, topological polar surface area) to known bioactive compounds .
- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450 for metabolic stability analysis) .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with experimental IC₅₀ values to prioritize derivatives for synthesis .
Advanced: How to resolve discrepancies in antiradical activity data between structurally similar derivatives?
Methodological Answer:
Discrepancies often arise from substituent electronic effects or assay conditions. For example:
- 2-Hydroxybenzylidene derivatives show persistent antiradical activity (~78% at 10⁻⁴ M) due to intramolecular H-bonding stabilizing the radical intermediate .
- Fluorinated analogs exhibit reduced activity at lower concentrations due to hydrophobic aggregation in polar solvents .
Validate via concentration-dependent studies (1 × 10⁻³ to 1 × 10⁻⁵ M) and time-resolved EPR spectroscopy to track radical quenching kinetics .
Advanced: What strategies are effective for synthesizing and characterizing metal coordination complexes of this compound?
Methodological Answer:
- Synthesis : React triazole-thiol (1 mmol) with metal salts (NiCl₂, CuSO₄) in ethanol/water (3:1) at 60°C for 4 hours. Filter and recrystallize in methanol .
- Characterization :
Advanced: How to determine the reaction mechanism for S-alkylation in triazole-thiol derivatives?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via TLC/GC-MS under varying temperatures (25–80°C) to calculate activation energy (Ea) .
- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace nucleophilic substitution pathways (SN1 vs. SN2) .
- Mass Spectrometry Fragmentation : Analyze bond cleavage patterns (e.g., m/z 192.05 for –CH₂– loss) to infer intermediate stability .
Intermediate: What are the best practices for evaluating the antioxidant activity of triazole-thiol derivatives?
Methodological Answer:
- DPPH Assay : Prepare 0.1 mM DPPH in methanol, incubate with test compounds (10⁻³–10⁻⁵ M) for 30 minutes, measure absorbance at 517 nm. Calculate IC₅₀ using nonlinear regression .
- FRAP Assay : Mix derivatives with Fe³⁺-TPTZ reagent, measure Fe²⁺-TPTZ complex formation at 593 nm after 10 minutes .
- ABTS Assay : Generate ABTS⁺ radicals via persulfate oxidation, quantify decolorization at 734 nm after 6 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
